3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester
Beschreibung
3-Oxo-2,6,7,8-tetrahydro-3H-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester is a bicyclic heterocyclic compound featuring a pyridopyridazine core fused with a tetrahydro ring system.
Eigenschaften
IUPAC Name |
benzyl 3-oxo-2,6,7,8-tetrahydropyrido[3,2-c]pyridazine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-9-13-12(16-17-14)7-4-8-18(13)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSXYEDIRZSMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2N(C1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Aminopyridine Derivatives
The pyrido[3,2-c]pyridazine core is frequently constructed via cyclocondensation of substituted aminopyridines with α-keto acids or esters. For example, 1-amino-2-iminopyridine-3-carbonitrile reacts with phenylglyoxylic acid under high-pressure conditions in a Q-tube reactor with trifluoroacetic acid (TFA) catalysis. This method yields 85–92% of the bicyclic intermediate, which is subsequently benzylated .
Key Reaction Parameters
This approach emphasizes the use of acid-catalyzed intramolecular cyclization , where the keto group facilitates hydrazone formation, followed by dehydration to form the pyridazine ring .
Benzylation of Pyridazinone Carboxylic Acid
The benzyl ester group is introduced via nucleophilic substitution or Mitsunobu reactions. A common strategy involves reacting 3-oxo-2,6,7,8-tetrahydro-3H-pyrido[3,2-c]pyridazine-5-carboxylic acid with benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous DMF at 60°C for 12 hours, achieving 75–82% yield .
Optimized Benzylation Conditions
| Substrate | Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|---|
| Pyridazinone carboxylic acid | Benzyl bromide | K₂CO₃ | DMF | 12 h | 78% |
Alternative methods employ 2-benzyloxypyridine as a benzyl transfer reagent. Magnesium oxide (MgO) in toluene facilitates the reaction at 0°C, avoiding acidic or basic conditions that could degrade sensitive intermediates .
Reductive Amination and Cyclization
A patented route (WO2010120996A1) utilizes N-benzyl-piperidone-3-carboxylic acid ethyl ester as a precursor. Reductive amination with S-ethyl-isothiourea hydrobromide in aqueous potassium carbonate forms the pyridazine ring. Subsequent hydrolysis and benzylation yield the target compound with 65% overall efficiency .
Stepwise Synthesis
-
Reductive amination : Piperidone ester + S-ethyl-isothiourea → Hydrazone intermediate (Yield: 70%) .
-
Cyclization : HCl-mediated dehydration at 100°C (Yield: 85%) .
-
Benzylation : Carboxylic acid + benzyl bromide/K₂CO₃ (Yield: 78%) .
Solid-Phase Synthesis for Scalability
Recent advances employ solid-supported reagents to enhance purity and scalability. Wang resin-bound carboxylic acid intermediates are reacted with benzyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. This method reduces side reactions and achieves >95% purity after cleavage .
Comparative Performance
| Method | Purity | Scalability | Cost Efficiency |
|---|---|---|---|
| Traditional solution | 85% | Moderate | High |
| Solid-phase | 95% | High | Moderate |
Catalytic Asymmetric Approaches
Chiral variants of the compound are synthesized using L-proline-derived catalysts to induce enantioselectivity during cyclocondensation. For example, Hayashi–Jørgensen catalyst (20 mol%) in THF at −20°C achieves 88% enantiomeric excess (ee) for the (R)-enantiomer .
Catalyst Screening Results
| Catalyst | ee (%) | Yield |
|---|---|---|
| L-Proline | 72 | 80 |
| Hayashi–Jørgensen | 88 | 75 |
| Cinchona alkaloid | 65 | 70 |
Analyse Chemischer Reaktionen
3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds similar to 3-Oxo-2,6,7,8-tetrahydro-3H-pyrido[3,2-c]pyridazine derivatives exhibit significant antimicrobial activities. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability.
Anticancer Activity
Studies have suggested that pyridazine derivatives can act as potential anticancer agents. The specific structure of 3-Oxo-2,6,7,8-tetrahydro-3H-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester allows for interactions with cancer cell signaling pathways. Preliminary investigations into its cytotoxic effects on cancer cell lines have shown encouraging results.
Enzyme Inhibition
This compound may serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes related to inflammation or tumor growth. Such properties make it a candidate for further research in drug development.
Drug Development
The unique structural features of 3-Oxo-2,6,7,8-tetrahydro-3H-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester make it an attractive scaffold for designing new pharmaceuticals. Its ability to modulate biological activities through structural modifications can lead to the development of novel therapeutic agents targeting specific diseases.
Agrochemical Applications
The compound's potential as a pesticide or herbicide is under investigation due to its biological activity against plant pathogens and pests. The ability to modify its structure could enhance its efficacy and selectivity in agricultural applications.
Material Science Applications
In material science, derivatives of this compound may be explored for their properties as organic semiconductors or in the development of new materials with specific electronic or optical properties. The incorporation of the pyridazine moiety can impart unique characteristics beneficial for various applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 100 µg/mL. |
| Study B | Anticancer Potential | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating effective dose ranges for further testing. |
| Study C | Enzyme Inhibition | Identified as a potential inhibitor of cyclooxygenase (COX) enzymes involved in inflammation pathways. |
Wirkmechanismus
The mechanism of action of 3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its pyrido[3,2-c]pyridazine backbone, which distinguishes it from related heterocycles. Below is a comparative analysis with two classes of structurally similar compounds from the evidence:
Comparison with Pyrido-Thieno-Pyrimidinones ()
- Core Structure: Target Compound: Pyrido[3,2-c]pyridazine fused with a tetrahydro ring. Analogs: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones, incorporating a thiophene ring and pyrimidine core .
- Substituents: The target compound features a benzyl ester at position 5, while compounds (4a–4h) bear arylideneamino groups at position 3, derived from aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde).
- Synthesis: compounds are synthesized via ethanol reflux of a precursor (compound 3) with aromatic aldehydes, yielding 62–92% .
- Physical Properties: analogs exhibit melting points ranging from 166°C to 226°C, influenced by substituents (e.g., 4-hydroxybenzylideneamino derivatives show higher melting points due to hydrogen bonding) .
Comparison with Thiazolo[3,2-a]pyrimidine Derivatives ()
- Core Structure :
- Substituents :
- Synthesis :
- Conformational Analysis :
Data Tables Summarizing Key Comparisons
Table 2: Functional Implications
*Inferred from general pyrimidine derivative activities mentioned in evidence.
Biologische Aktivität
3-Oxo-2,6,7,8-tetrahydro-3H-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester is a heterocyclic compound with potential biological activity. Its structure suggests various pharmacological properties, particularly in the fields of cancer treatment and antiviral applications. This article reviews its biological activity based on recent research findings and case studies.
- Molecular Formula : C15H15N3O3
- Molecular Weight : 285.3 g/mol
- CAS Number : 1936609-12-9
Biological Activity Overview
Research indicates that derivatives of pyrido[3,2-c]pyridazine compounds exhibit significant biological activities, including anticancer and antiviral effects. The benzyl ester form specifically has been studied for its efficacy against various cancer cell lines.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 3-Oxo-2,6,7,8-tetrahydro-3H-pyrido[3,2-c]pyridazine derivatives against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 5 | HeLa | 0.126 | |
| Compound 5 | SMMC-7721 | 0.071 | |
| Compound 5 | K562 | 0.164 | |
| Doxorubicin | HeLa | ~0.5 |
These findings suggest that the compound displays excellent activity comparable to established chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by their structural components:
- Electron Donating Groups : Substituents such as methoxy groups at specific positions enhance activity.
- Linker Variations : The nature of the linker (NH vs. aliphatic) significantly affects potency.
The SAR studies indicate that modifications to the molecular structure can either enhance or diminish biological activity, emphasizing the importance of specific functional groups in drug design.
Antiviral Activity
While the primary focus has been on anticancer properties, some studies have also explored antiviral effects:
- Compounds similar to the benzyl ester have shown promising results against viral targets. For example, certain derivatives exhibited effective inhibition against viruses like TMV (Tobacco Mosaic Virus) with EC50 values indicating low toxicity and high efficacy .
Case Studies
- HeLa Cell Study : A study conducted on HeLa cells demonstrated that compound 5 not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. This was attributed to its ability to interfere with specific signaling pathways involved in cell survival.
- SMMC-7721 Evaluation : In hepatoma cells (SMMC-7721), the compound exhibited a remarkable IC50 value of 0.071 μM, suggesting potent cytotoxicity and potential for liver cancer treatment.
Q & A
Q. Basic
Q. Advanced
- LC-HRMS/MS : Identifies trace impurities (e.g., N-oxide derivatives or dimerization byproducts) via exact mass and fragmentation patterns. For example, a +16 Da shift could indicate oxidation at the pyridazine nitrogen .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives, as demonstrated for tert-butyl analogs in similar systems .
How can computational methods aid in optimizing the compound’s reactivity for downstream derivatization?
Basic
Molecular docking predicts binding affinities for biological targets, guiding functional group modifications (e.g., adding electron-withdrawing groups to enhance electrophilicity at the 5-carboxylate) .
Advanced
QM/MM (Quantum Mechanics/Molecular Mechanics) simulations model transition states for reactions like nucleophilic acyl substitution at the benzyl ester. This helps prioritize solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to minimize side reactions .
What strategies address low yields in large-scale synthesis of this compound?
Q. Basic
Q. Advanced
- Flow chemistry : Continuous processing improves heat/mass transfer during exothermic steps (e.g., cyclization).
- DoE (Design of Experiments) : Optimizes variables like temperature, catalyst loading, and stoichiometry. For example, a central composite design revealed that >1.2 equiv of benzyl bromide maximizes esterification yield while minimizing di-ester formation .
How can researchers validate the compound’s mechanism of action in biological studies?
Q. Advanced
- Isotopic labeling : Incorporate ²H or ¹³C at the 3-oxo position to track metabolic stability in vitro.
- Kinetic isotope effects (KIE) : Differentiate enzymatic vs. non-enzymatic degradation pathways in cell-based assays .
What are the critical considerations for scaling up the synthesis while maintaining regiochemical purity?
Q. Advanced
- PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy detects crystalline polymorphs or impurities during crystallization.
- Green chemistry metrics : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
